molecular formula C13H8O2 B8271846 4-Phenylethynyl-furan-2-carbaldehyde

4-Phenylethynyl-furan-2-carbaldehyde

Cat. No. B8271846
M. Wt: 196.20 g/mol
InChI Key: TUFORXFWYVAOOP-UHFFFAOYSA-N
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Patent
US07884124B2

Procedure details

To a solution of 4-phenylethynyl-furan-2-carbaldehyde (1.54 g, 7.84 mmol) in MeOH was added Pd/C (154 mg, 10% Pd by weight). A vacuum was applied to the reaction mixture and back filled (×4) with H2. The reaction was then allowed to stir at rt for 14 h under an atmosphere of H2 before being filtered through a plug of Celite® with EtOAc. The reaction was then concentrated in vacuo to give 4-phenethyl-furan-2-carbaldehyde as a colorless oil (1.53 g, 97%). 1H NMR (400 MHz, CDCl3) δ ppm 9.59 (d, J=0.6 Hz, 1H) 7.40 (d, J=0.8 Hz, 1H) 7.28-7.34 (m, 2H) 7.20-7.26 (m, 1H) 7.14-7.20 (m, 2H) 7.05 (d, J=0.6 Hz, 1H) 2.87-2.94 (m, 2H) 2.78-2.85 (m, 2H).
Quantity
1.54 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
154 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]#[C:8][C:9]2[CH:10]=[C:11]([CH:14]=[O:15])[O:12][CH:13]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>CO.[Pd]>[CH2:8]([C:9]1[CH:10]=[C:11]([CH:14]=[O:15])[O:12][CH:13]=1)[CH2:7][C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
1.54 g
Type
reactant
Smiles
C1(=CC=CC=C1)C#CC=1C=C(OC1)C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
154 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at rt for 14 h under an atmosphere of H2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
back filled (×4) with H2
FILTRATION
Type
FILTRATION
Details
before being filtered through a plug of Celite® with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was then concentrated in vacuo

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C(CC1=CC=CC=C1)C=1C=C(OC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.53 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.